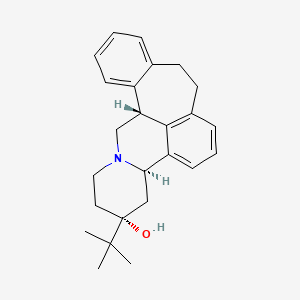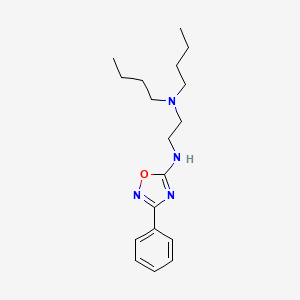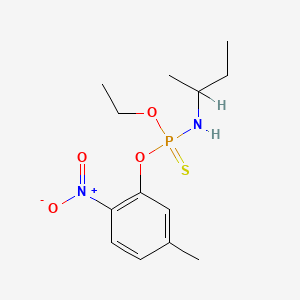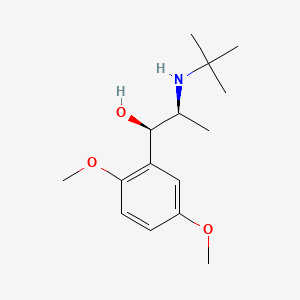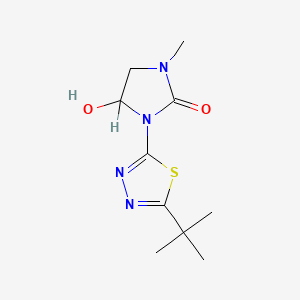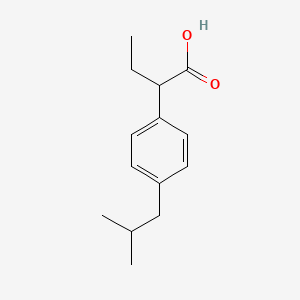
Chlorhydrate de BW 723C86
Vue d'ensemble
Description
- Le chlorhydrate de BW 723C86 est un composé chimique de recherche avec une spécificité notable en tant qu'agoniste du récepteur 5-HT2B . Cette sélectivité le rend utile dans la recherche neurologique, en particulier dans l'étude de la fonction des récepteurs de la sérotonine et de son rôle dans le système nerveux central.
- Le composé est également instrumental dans la recherche cardiovasculaire, car les récepteurs 5-HT2B ont été impliqués dans la fonction des valves cardiaques et le développement de la fibrose cardiaque, fournissant un modèle pour étudier les processus physiopathologiques.
Applications De Recherche Scientifique
- BW 723C86 hydrochloride finds applications in:
Neurological Research: Studying serotonin receptor function and CNS effects.
Cardiovascular Research: Investigating heart valve function and cardiac fibrosis.
Pharmacology and Drug Development: Assessing potential therapeutic targets.
Mécanisme D'action
Target of Action
BW 723C86 hydrochloride primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . The 5-HT2B receptor is a G-protein coupled receptor for the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). This receptor plays a crucial role in many biological functions, including platelet aggregation, contraction of smooth muscles, and the modulation of neurotransmission .
Mode of Action
As a 5-HT2B receptor agonist , BW 723C86 hydrochloride binds to the 5-HT2B receptor, mimicking the action of serotonin . This binding activates the receptor, triggering a series of intracellular events. It’s worth noting that while BW 723C86 hydrochloride has good selectivity over other serotonin receptor subtypes, it is also a mixed 5-HT2B/5-HT2C agonist .
Biochemical Pathways
The activation of the 5-HT2B receptor by BW 723C86 hydrochloride leads to the activation of various intracellular biochemical pathways. One key pathway is the PKA/CREB/MITF pathway . The activation of this pathway results in the decreased expression of MITF, a transcription factor that regulates the expression of melanogenesis-related proteins .
Result of Action
The activation of the 5-HT2B receptor by BW 723C86 hydrochloride and the subsequent biochemical reactions lead to several cellular effects. Notably, BW 723C86 hydrochloride has been found to decrease the expression of melanin synthesizing enzymes such as tyrosinase, TRP-1, and TRP-2 . This results in the inhibition of melanin synthesis, leading to skin whitening .
Analyse Biochimique
Biochemical Properties
BW 723C86 hydrochloride is a selective 5-HT2B receptor agonist . It interacts with the 5-HT2B serotonin receptor, a type of protein that plays a crucial role in neurotransmission . The nature of these interactions is characterized by the binding of BW 723C86 hydrochloride to the 5-HT2B receptor, which triggers a series of biochemical reactions .
Cellular Effects
The interaction of BW 723C86 hydrochloride with the 5-HT2B receptor influences various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The binding of BW 723C86 hydrochloride to the 5-HT2B receptor can activate or inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of BW 723C86 hydrochloride involves its binding to the 5-HT2B receptor. This binding interaction can lead to the activation or inhibition of the receptor, resulting in changes in gene expression
Dosage Effects in Animal Models
The effects of BW 723C86 hydrochloride can vary with different dosages in animal models. Studies have shown that BW 723C86 hydrochloride can have anxiolytic-like actions in rat models
Metabolic Pathways
BW 723C86 hydrochloride is involved in the serotonin signaling pathway due to its interaction with the 5-HT2B receptor
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction du chlorhydrate de BW 723C86 ne sont pas facilement disponibles dans les sources auxquelles j'ai accès.
- Les méthodes de production industrielle impliquent probablement une synthèse chimique, une purification et une isolation du composé.
Analyse Des Réactions Chimiques
- Le chlorhydrate de BW 723C86 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants dépendraient de la voie de synthèse spécifique.
- Les principaux produits formés à partir de ces réactions seraient des dérivés de la structure de base indole-éthanamine.
Applications de la Recherche Scientifique
- Le this compound trouve des applications dans:
Recherche Neurologique : Étude de la fonction des récepteurs de la sérotonine et des effets sur le SNC.
Recherche Cardiovasculaire : Investigation de la fonction des valves cardiaques et de la fibrose cardiaque.
Pharmacologie et Développement de Médicaments : Évaluation des cibles thérapeutiques potentielles.
Mécanisme d'Action
- Le composé exerce ses effets en se liant aux récepteurs 5-HT2B et en les activant.
- Les cibles moléculaires et les voies impliquées peuvent inclure des cascades de signalisation en aval liées à l'activation des récepteurs de la sérotonine.
Comparaison Avec Des Composés Similaires
- Malheureusement, je n'ai pas d'informations sur des composés similaires spécifiques dans mes sources actuelles.
Propriétés
IUPAC Name |
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBJMIBANAOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415503 | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160521-72-2 | |
| Record name | α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-723C86 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



